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molecular formula C14H16ClN3 B8394232 7-Chloro-4-(3-methylpiperazin-1-yl)quinoline

7-Chloro-4-(3-methylpiperazin-1-yl)quinoline

Cat. No. B8394232
M. Wt: 261.75 g/mol
InChI Key: CTJTUYHCTCIMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220856B2

Procedure details

4,7-Dichloroquinoline (0.5 g, 2.5 mmol) and 2-methylpiperazine (1.25 g, 12.5 mmol) are reacted according to method A yielding the product as a brown oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[CH3:13][CH:14]1[CH2:19][NH:18][CH2:17][CH2:16][NH:15]1>>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([N:18]3[CH2:17][CH2:16][NH:15][CH:14]([CH3:13])[CH2:19]3)=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1NCCNC1
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(=CC=NC2=C1)N1CC(NCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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